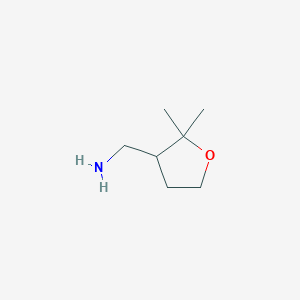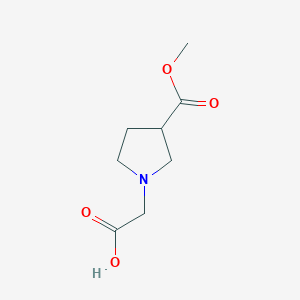![molecular formula C15H18ClNO2 B1469517 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 100956-00-1](/img/structure/B1469517.png)
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 100956-00-1 . It has a molecular weight of 279.77 . The compound is in powder form and is usually stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO2.ClH/c1-17-13-6-8-15(9-7-13)18-14-4-2-12(3-5-14)10-11-16;/h2-9H,10-11,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 221-224 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that can serve as a precursor or intermediate in the synthesis of complex organic molecules. For example, the compound has been involved in the synthesis of Schiff base ligands, which are crucial in coordination chemistry for the development of metal complexes with potential applications in catalysis and material science (Hayvalı et al., 2010). Similarly, it can be used in the synthesis of novel organic compounds, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which are studied for their unique structural and chemical properties (Ajibade & Andrew, 2021).
Corrosion Inhibition
Amines, including derivatives similar to 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride, have been investigated for their corrosion inhibition properties on various metals. Research has shown that amine derivatives can form protective films on metal surfaces, reducing corrosion in aggressive environments such as acidic solutions (Boughoues et al., 2020). This property is particularly valuable in industrial applications where metal components are exposed to corrosive substances.
Photophysical Studies
Compounds containing methoxyphenyl groups, similar to 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride, have been subjects of photophysical studies due to their potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological imaging. These studies often focus on understanding the absorption and emission properties of these compounds, which are influenced by their molecular structure and the presence of functional groups (Al‐Sehemi & Irfan, 2017).
Environmental Degradation
Research into the environmental degradation of organic compounds, including those structurally related to 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride, is crucial for understanding their fate in the environment and their potential impact on ecosystems. Studies have explored the biodegradation and photodegradation pathways of these compounds, providing insights into their persistence and toxicity in natural settings (Satsuma & Masuda, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-13-6-8-15(9-7-13)18-14-4-2-12(3-5-14)10-11-16;/h2-9H,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIRCVTBMPSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride | |
CAS RN |
100956-00-1 | |
| Record name | 2-[4-(4-methoxyphenoxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)





![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)

